N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide is a chemical compound with the molecular formula C14H20ClNO2 . This compound is known for its unique structural features, which include a chloro-substituted phenyl ring and an isopropyl ether group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide typically involves the reaction of 4-chloro-2-hydroxyacetophenone with isopropyl bromide in the presence of a base to form the isopropyl ether intermediate. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{4-Chloro-3-(triisopropylsilyloxy)phenyl}-2,2-dimethylpropanamide
- N-(2-Aminoethyl)-2-{3-chloro-4-[(4-isopropylbenzyl)oxy]phenyl}acetamide
Uniqueness
N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide is unique due to its specific structural features, such as the chloro-substituted phenyl ring and the isopropyl ether group. These features confer distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
922162-75-2 |
---|---|
Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-(4-chloro-2-propan-2-yloxyphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H20ClNO2/c1-9(2)18-12-8-10(15)6-7-11(12)16-13(17)14(3,4)5/h6-9H,1-5H3,(H,16,17) |
InChI Key |
HIZCLVHRILIYCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Cl)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.